Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate
Overview
Scientific Research Applications
Synthesis and Chemical Properties
Research on the synthesis of complex organic molecules, such as 5,5′-Methylene-bis(benzotriazole) , highlights the ongoing interest in developing practical, efficient, and environmentally benign synthetic methods for potentially related compounds. Gu et al. (2009) described a practical pilot-scale method for the preparation of 5,5′-methylenebis(benzotriazole), which could be analogous in the context of synthesizing complex molecules with specific chemical functionalities for varied applications (Gu, Yu, Zhang, & Xu, 2009).
Applications in Material Science
Xylan derivatives, as studied by Petzold-Welcke et al. (2014), demonstrate the potential of chemically modified biopolymers for creating new materials with specific properties. The chemical modification of xylan into ethers and esters with targeted functionalities suggests a parallel in researching and applying modifications to the target compound for material science applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental and Biological Applications
The occurrence and toxicity of antimicrobial compounds like triclosan in the environment, as reviewed by Bedoux et al. (2012), provide a context for understanding the environmental impact and potential biological applications of similar compounds. Such research could inform studies on the environmental stability, degradation, and biological effects of the target compound (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Pharmacological Effects and Drug Development
While your request excludes information related to drug use and dosage, the pharmacological research domain offers insights into the methodologies and frameworks that could be applied to study the biological or therapeutic potentials of the target compound. For instance, the work on DNA methyltransferase inhibitors and their role in cancer treatment by Goffin and Eisenhauer (2002) could be relevant in a broader sense for exploring molecular mechanisms and potential therapeutic targets for related compounds (Goffin & Eisenhauer, 2002).
Properties
IUPAC Name |
methyl 5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O3/c1-26-19(25)17-15(9-10-23-12-7-5-11(20)6-8-12)27-24-18(17)16-13(21)3-2-4-14(16)22/h2-10,23H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYGPIXYJINMQ-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C=CNC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)/C=C/NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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